Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate

Opioid Receptor Pharmacology Conformational Analysis Medicinal Chemistry

Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate is a chiral bicyclic amine building block featuring a conformationally rigid 3-azabicyclo[3.1.0]hexane core fused with a cyclopropane ring. This scaffold imposes precise spatial orientation of substituents, a critical parameter in structure-based drug design for optimizing target engagement and selectivity.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B12964766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CC1CNC2
InChIInChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(8)4-9-5-8/h6,9H,2-5H2,1H3/t6-,8+/m1/s1
InChIKeyKYOYTSMQIIGIRI-SVRRBLITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1R,5S)-3-Azabicyclo[3.1.0]Hexane-1-Carboxylate: Bicyclic Amine Scaffold for Conformationally Constrained Drug Discovery


Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate is a chiral bicyclic amine building block featuring a conformationally rigid 3-azabicyclo[3.1.0]hexane core fused with a cyclopropane ring [1]. This scaffold imposes precise spatial orientation of substituents, a critical parameter in structure-based drug design for optimizing target engagement and selectivity [2]. Compounds bearing the 3-azabicyclo[3.1.0]hexane framework have been advanced across multiple therapeutic areas—including μ-opioid antagonism, triple reuptake inhibition, ketohexokinase (KHK) inhibition, and σ1 receptor modulation—with several candidates reaching clinical evaluation [3][4][5][6]. The (1R,5S) stereochemical configuration specifically orients the carboxylate moiety for further derivatization, enabling modular synthesis of pharmacologically active analogs while maintaining architectural fidelity [7].

Why Ethyl (1R,5S)-3-Azabicyclo[3.1.0]Hexane-1-Carboxylate Cannot Be Replaced by Piperidine, Pyrrolidine, or Achiral Bicyclic Analogs


Generic substitution with achiral 3-azabicyclo[3.1.0]hexane analogs, piperidines, or pyrrolidines fails due to three quantifiable performance divergences. First, the (1R,5S) stereochemical configuration of this building block imposes a specific exo/endo orientation that directly impacts receptor binding geometry [1]. Second, the cyclopropane-fused architecture reduces conformational flexibility compared to piperidine scaffolds, which has been shown to yield enhanced target engagement and altered selectivity profiles in direct comparative studies [2]. Third, the 1-position carboxylate enables regioselective derivatization pathways not accessible with unsubstituted or differently substituted bicyclic cores, directly influencing synthetic tractability and final compound purity profiles [3]. Procuring an analog lacking these precise stereochemical and functional-group attributes introduces uncontrolled variables that may alter SAR, compromise selectivity, or necessitate re-optimization of synthetic routes.

Quantitative Differential Evidence for Ethyl (1R,5S)-3-Azabicyclo[3.1.0]Hexane-1-Carboxylate Against Closest Structural Comparators


Conformational Restriction Enhances Functional Potency in Opioid Receptor Antagonism vs. Flexible Piperidine Analogs

Compounds incorporating the 3-azabicyclo[3.1.0]hexane scaffold, which constrains the 3-hydroxyphenyl group in a defined orientation, demonstrate functional potency equal to or better than structurally flexible N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogs [1]. In a [35S]GTPγS functional assay measuring opioid receptor antagonism, conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives achieved IC50 values ranging from 0.034 nM to 0.083 nM at the μ-opioid receptor, while maintaining similar or improved potency profiles relative to their flexible piperidine counterparts [1]. The rigid scaffold also eliminated the requirement for the 3-methyl group present in flexible analogs for pure antagonist properties [1].

Opioid Receptor Pharmacology Conformational Analysis Medicinal Chemistry

Conformational Restriction Maintains High Sigma-1 Receptor Affinity vs. 3-Phenylpiperidine Ligands

1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives were designed as conformationally restricted analogs of prototypical σ ligands based on the 3-phenylpiperidine scaffold [1]. Binding assays demonstrated that conformational restriction does not impair σ receptor affinity. Racemic 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives displayed moderate to high affinity for both σ1 and σ2 receptors [1]. Specific enantiomers achieved exceptional σ1 affinity: compound (+)-14 exhibited Ki = 0.9 nM and (+)-15 exhibited Ki = 2.3 nM at the σ1 receptor [1]. Importantly, the dextrorotatory isomers, which share the same relative configuration as the corresponding 3-phenylpiperidines at the C-1 carbon linked to the phenyl ring, showed improved affinity and selectivity for σ1 receptors compared to their levorotatory counterparts, confirming stereochemical sensitivity [1].

Sigma Receptor Pharmacology Neuropharmacology Ligand Design

3-Azabicyclo[3.1.0]Hexane-Derived KHK Inhibitors Achieve Sub-Nanomolar Potency with Isoform Selectivity

3-Azabicyclo[3.1.0]hexane-based inhibitors of ketohexokinase (KHK) demonstrate high potency and isoform selectivity, with representative compounds such as PF-06835919 achieving IC50 = 8.4 nM for KHK-C and IC50 = 66 nM for KHK-A, corresponding to approximately 8-fold selectivity for the C isoform [1][2]. An alternative source reports IC50 = 10 nM for KHK-C and IC50 = 170 nM for KHK-A, corresponding to 17-fold selectivity [3]. This isoform discrimination is functionally relevant for therapeutic targeting of fructose metabolism while minimizing off-target effects on the A isoform.

Metabolic Disorders Ketohexokinase Inhibition Enzyme Pharmacology

Electrocatalytic Stereoselective Synthesis of 1-Carboxylate Derivatives Enables Efficient Library Generation

The 3-azabicyclo[3.1.0]hexane-1-carboxylate system can be accessed via a stereoselective electrocatalytic multicomponent reaction that yields the (1R*,5R*,6R*) stereoisomer with 50–70% isolated yield from aldehyde, malononitrile, malonate, and methanol starting materials in a single electrochemical operation [1]. This method represents a significant efficiency gain compared to traditional multi-step linear syntheses. The 1-carboxylate group is a key functional handle enabling further modular diversification. Alternative bicyclic scaffolds lacking the 1-carboxylate require alternative synthetic strategies that may involve more steps, lower stereoselectivity, or different protecting group requirements.

Synthetic Methodology Electrosynthesis Multicomponent Reactions

X-Ray Crystallographic Validation Confirms Precise Three-Dimensional Architecture

The molecular and crystal structure of ethyl 5-cyano-2-(dicyanomethyl)-2-methyl-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carboxylate—a derivative of the ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate scaffold—has been definitively determined by X-ray crystallography [1]. This structural confirmation provides unambiguous bond lengths, bond angles, and torsion angles that define the exact three-dimensional architecture of the bicyclic core [1]. In contrast, many alternative bicyclic amine building blocks (e.g., unsubstituted 3-azabicyclo[3.1.0]hexane or piperidine derivatives) lack published crystal structures for key intermediates, introducing uncertainty in computational modeling and structure-based design workflows.

Structural Chemistry Crystallography Molecular Geometry

Differential Steric and Electronic Properties vs. Unsubstituted Bicyclic Core

Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate possesses a molecular formula of C8H13NO2 and molecular weight of 155.20 g/mol, with the carboxylate moiety introducing specific hydrogen-bonding capacity and electronic modulation not present in unsubstituted 3-azabicyclo[3.1.0]hexane (molecular formula C5H9N, MW 83.13 g/mol) . The strained azabicyclo[3.1.0]hexane scaffold imparts unique steric properties relative to monocyclic amines. The (1R,5S) stereochemistry specifically orients the carboxylate substituent in the exo position, a geometry that influences both intermolecular interactions with biological targets and intramolecular constraints governing downstream reactivity [1].

Physicochemical Properties Scaffold Characterization Drug Design

Primary Research Applications for Ethyl (1R,5S)-3-Azabicyclo[3.1.0]Hexane-1-Carboxylate Based on Evidence


Structure-Based Design of Conformationally Constrained GPCR Ligands

For medicinal chemistry teams developing ligands for G protein-coupled receptors (GPCRs) including μ-opioid, σ1, or oxytocin receptors, ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate provides a rigid scaffold that restricts conformational freedom. Direct comparative studies demonstrate that 3-azabicyclo[3.1.0]hexane-constrained analogs achieve functional potency equal to or better than flexible piperidine-based compounds in opioid receptor antagonism (IC50 = 0.034–0.083 nM), while σ1 receptor ligands achieve Ki = 0.9 nM affinity [1][2]. The availability of X-ray crystallographic data for related 1-carboxylate derivatives provides experimentally validated 3D coordinates for accurate molecular docking and pharmacophore modeling [3]. This combination of validated potency metrics and structural certainty supports informed scaffold selection for GPCR-targeted programs.

Synthesis of Isoform-Selective KHK Inhibitors for Metabolic Disease Programs

In drug discovery efforts targeting fructose metabolism for nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), or type 2 diabetes, the 3-azabicyclo[3.1.0]hexane scaffold has been validated as a core pharmacophore for ketohexokinase (KHK) inhibition. Representative compounds derived from this scaffold achieve KHK-C IC50 values of 8.4–10 nM with 8- to 17-fold selectivity over the KHK-A isoform [1][2]. Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate serves as a key synthetic intermediate for constructing this class of inhibitors, with the 1-carboxylate group enabling modular attachment of the acetic acid warhead and aryl substituents that drive potency and selectivity. Procurement of the stereochemically defined (1R,5S) building block ensures reproducibility of the reported SAR and selectivity profiles [3].

Stereoselective Building Block for CNS-Penetrant Drug Candidates

Compounds derived from the 3-azabicyclo[3.1.0]hexane scaffold have demonstrated favorable brain penetration properties across multiple therapeutic programs. Bicifadine, a 3-azabicyclo[3.1.0]hexane-based triple reuptake inhibitor, achieved 63–64% of plasma radioactivity as unchanged drug in rat brain at 0.5 h post-dose [1]. The OTR antagonist SHR1653, also built on this scaffold, exhibited excellent blood-brain barrier penetration in preclinical models [2]. The (1R,5S) stereochemistry and 1-carboxylate functional group of this building block provide a defined starting point for constructing CNS-targeted compounds with predictable physicochemical properties and validated CNS exposure potential. This scaffold has been deployed in clinical-stage programs for pain, depression, and CNS-related sexual dysfunction, confirming its suitability for CNS drug development [3].

Efficient Parallel Library Synthesis via Electrocatalytic Multicomponent Methodology

For discovery chemistry groups requiring rapid generation of structurally diverse analogs, the 3-azabicyclo[3.1.0]hexane-1-carboxylate system can be accessed through a stereoselective one-pot electrochemical cascade reaction achieving 50–70% isolated yields from simple starting materials (aldehyde, malononitrile, malonate, methanol) [1]. This multicomponent methodology enables parallel synthesis of substituted derivatives by varying the aldehyde component, providing direct access to a library of (1R*,5R*,6R*) 6-substituted 5-cyano-4,4-dialkoxy-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylates [1]. The electrochemical approach offers atom economy and convergence advantages over traditional linear synthesis, potentially reducing cost per compound in library production and accelerating SAR exploration around the bicyclic core [1]. The 1-carboxylate group serves as a versatile handle for subsequent diversification via amide coupling, ester hydrolysis, or reduction chemistry.

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